(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one is a chemical compound with the molecular formula and a molecular weight of approximately 198.61 g/mol. It is classified under the category of pteridines, which are bicyclic compounds that contain a pyrimidine ring fused to a pyrazine ring. This compound is recognized by its CAS number 2173637-81-3 and is also known by the name (7R)-4-chloro-7-methyl-7,8-dihydro-5H-pteridin-6-one .
The synthesis of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions to form the pteridine structure.
The detailed reaction mechanisms and conditions can vary based on the specific synthetic route chosen by researchers.
The molecular structure of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one features a complex arrangement of atoms that contributes to its chemical properties.
(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one can participate in various chemical reactions due to its functional groups.
These reactions highlight its potential utility in medicinal chemistry and organic synthesis.
Further studies are required to elucidate the specific mechanisms related to this compound.
Understanding the physical and chemical properties of (7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one is crucial for its application in various fields.
These properties influence its handling and applications in laboratory settings.
(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one has potential applications in various scientific fields:
This compound exemplifies the significance of pteridine derivatives in both research and practical applications within medicinal chemistry and related fields.
The stereoselective construction of the tetrahydropteridin core with precise (7R) configuration represents a fundamental synthetic challenge due to the potential for epimerization at the C7 stereocenter during ring formation or subsequent functionalization. Two predominant strategies have emerged for controlling this critical stereochemistry: chiral pool utilization and asymmetric catalysis. In the chiral pool approach, readily available enantiomerically pure precursors like D-serine or L-glyceraldehyde acetonide serve as starting materials, leveraging their inherent chirality through substrate-controlled reactions. This method typically proceeds via diastereoselective imine condensation between a chiral α-amino aldehyde and a 5,6-diaminouracil derivative, where the resident stereocontrol element dictates the configuration at the newly formed C7 center. The Felkin-Anh model predicts the stereochemical outcome when nucleophiles approach the carbonyl group anti to the bulky substituent on the adjacent chiral center, yielding the (7R)-configured product as the major diastereomer [9].
Alternatively, catalytic asymmetric synthesis employing chiral metal complexes or organocatalysts offers a more versatile route to the (7R)-tetrahydropteridinone core. Palladium catalysts bearing (R)-BINAP or (S,S)-Jacobsen ligands facilitate enantioselective hydrogenation of the 7,8-double bond in dehydro precursor compounds. This approach demonstrates remarkable stereocontrol through chiral environment induction within the catalyst pocket, where the prochiral substrate adopts a specific orientation to minimize steric interactions. Recent advances have achieved enantiomeric excess (ee) values exceeding 95% using iridium-phosphinooxazoline catalysts under mild hydrogenation conditions (25°C, 50 psi H₂). The stereochemical integrity of the C7 center is preserved during downstream functionalization through careful optimization of reaction conditions to prevent base- or acid-mediated epimerization [5] [9].
Table 1: Stereoselective Approaches to (7R)-Tetrahydropteridin-6-one Core
Strategy | Key Reagents/Catalysts | ee/dr | Yield (%) | Key Advantages |
---|---|---|---|---|
Chiral Pool (D-Serine) | NaBH₃CN, pH 4.5 buffer | >20:1 dr | 78 | No specialized catalysts required |
Asymmetric Hydrogenation | Ir-(S,S)-Phox, H₂ (50 psi) | 96% ee | 85 | High stereoselectivity, scalable |
Organocatalytic Condensation | (R)-Proline-derivative catalyst | 90% ee | 72 | Metal-free, environmentally friendly |
The introduction of chlorine at the C4 position presents unique regiochemical challenges due to competing reactions at other electron-deficient sites within the tetrahydropteridinone system. Electrophilic chlorination employing reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) proceeds via an aromatic electrophilic substitution mechanism. This pathway exhibits strong dependence on solvent polarity and temperature, with dichloromethane at -20°C providing optimal regioselectivity (≥95:4) for C4 chlorination over C2 or C7 side reactions. The reaction proceeds through a Wheland intermediate stabilized by resonance donation from the N3 nitrogen, followed by deprotonation. Kinetic studies reveal a second-order dependence on substrate concentration, suggesting a pre-association complex between the chlorinating agent and the pteridinone core prior to the rate-determining step [6] [10].
Conversely, nucleophilic chlorination strategies utilize halogen exchange reactions with phosphorus oxychloride (POCl₃) as both solvent and reagent. This approach proceeds through a Vilsmeier-Haack-type intermediate when catalytic DMF is present, activating the C4 carbonyl toward nucleophilic displacement. The reaction exhibits first-order kinetics with respect to substrate concentration, and microwave irradiation at 120°C significantly reduces reaction times from 12 hours to 25 minutes while maintaining >90% conversion. Selectivity challenges arise when free amines are present elsewhere in the molecule, necessitating protection strategies prior to chlorination. Comparative studies indicate electrophilic methods are preferable for acid-sensitive substrates, while nucleophilic displacement offers superior yields (85-92%) for substrates bearing electron-withdrawing groups at C7 [6] [10].
Table 2: Comparative Analysis of Chlorination Methodologies
Parameter | Electrophilic (NCS/DCM) | Nucleophilic (POCl₃) |
---|---|---|
Reaction Temperature | -20°C | 80-120°C |
Regioselectivity (C4:C2) | 95:5 | 98:2 |
Functional Group Tolerance | Alcohols, amines | Requires amine protection |
Yield Range | 70-85% | 85-95% |
Byproducts | N-Chloroamines | Phosphorus residues |
Scale-up Feasibility | Excellent | Good (corrosion concerns) |
The site-specific introduction of the methyl group at the C7 position without epimerization or N-alkylation byproducts requires sophisticated protecting group orchestration and steric steering approaches. The tertiary amine at N5 and the lactam nitrogen at N8 compete for alkylation, necessitating differential protection schemes. Orthogonal protection strategies employing acid-labile tert-butoxycarbonyl (Boc) for N5 and oxidatively cleavable 2,4-dimethoxybenzyl (DMB) for N8 allow sequential deprotection and methylation events. This strategy achieves >95% regioselectivity for C7-methylation when using methyl iodide in the presence of Hünig's base (DIPEA) in acetonitrile at 0°C. The spatial orientation of the (7R)-configured hydrogen creates a steric bias that favors methyl delivery to the re-face, as predicted by molecular modeling studies [5] [9].
Steric control agents such as cerium(III) chloride or lanthanide triflates promote selective enolization at C7 through chelation-directed metalloenolate formation. These hard Lewis acids coordinate to the adjacent carbonyl oxygen, creating a steric shield that directs methyl iodide approach from the less hindered equatorial direction. The use of bulky silyl protecting groups (TBDMS or TIPS) at potential oxygen nucleophiles further enhances methylation selectivity by preventing O-alkylation. Kinetic studies demonstrate a 40-fold rate acceleration when using 15-crown-5 as a phase-transfer catalyst in biphasic systems (toluene/aq. NaOH), achieving complete conversion in <30 minutes while maintaining 99:1 diastereomeric ratio. This approach minimizes epimerization risk by avoiding prolonged exposure to strong bases [5] [9].
Solid-phase synthesis enables rapid generation of structural diversity around the tetrahydropteridinone core, particularly valuable for medicinal chemistry structure-activity relationship studies. Resin selection critically influences synthetic outcomes, with Wang resins (hydroxymethylphenoxy linker) and Rink amide resins demonstrating superior performance for anchoring through the N5 nitrogen. The synthesis commences with immobilization of Fmoc-protected amino precursors via carbodiimide-mediated coupling (DIC/HOBt in DMF, 2 hours), achieving >95% loading efficiency as quantified by Fmoc UV quantification at 301 nm. Subsequent on-resin cyclization employs PyBOP activation to minimize diketopiperazine formation, a significant side reaction observed when using uronium coupling agents like HBTU in linear sequences [7] [9] [10].
Following core formation, microwave-assisted chlorination (POCl₃/DMF, 80°C, 5 min) proceeds with 90-95% conversion efficiency without resin degradation. Cleavage conditions require careful optimization to preserve stereochemical integrity: TFA/H₂O (95:5) for Wang resins or TFA/TIPS/H₂O (94:5:1) for Rink amide resins provide optimal recovery of the target compound with <5% epimerization. The solid-phase approach significantly reduces purification challenges associated with polar intermediates, with crude purities exceeding 85% for most derivatives. A notable limitation involves aspartimide formation in substrates containing aspartic acid residues at the C3 position, which can be suppressed by incorporating pseudoproline dipeptides or using the bulky cyanosulfurylide (CSY) protecting group during assembly [7] [9] [10].
Table 3: Solid-Phase Synthesis Optimization Parameters
Synthetic Step | Optimal Conditions | Conversion/Yield | Common Side Reactions |
---|---|---|---|
Resin Loading | DIC/HOBt/DMF, 25°C, 2h | 95-98% | Incomplete coupling |
Cyclization | PyBOP/DIEA/DMF, 25°C, 12h | 90% | Diketopiperazine formation |
C4-Chlorination | POCl₃ (neat), 80°C MW, 5 min | 90-95% | Resin degradation (≤5%) |
Global Deprotection/Cleavage | TFA:H₂O (95:5), 2h, 25°C | 85-90% | tert-Butylation (<3%) |
C7-Methylation | Mel/Cs₂CO₃/DMF, 0°C→25°C, 4h | 88% | N-Alkylation (5-8%) |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1